(Z)-Cinnarizine

Description

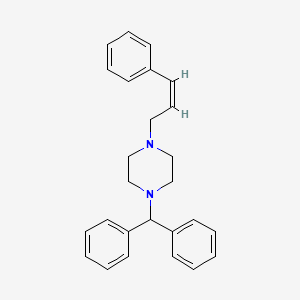

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16699-20-0 | |

| Record name | (E)-1-Benzhydryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Stereochemical Control for Z Cinnarizine

Established Reaction Pathways for Cinnarizine (B98889) Core Synthesis

The synthesis of the core cinnarizine structure is well-documented and typically involves the formation of the piperazine (B1678402) ring system with its two distinct substituents: the diphenylmethyl group and the cinnamyl group. figshare.com Key reactions in this process include N-alkylation and methods to construct the olefinic bond. eurekaselect.com

N-Alkylation Reactions

N-alkylation is a fundamental step in building the cinnarizine molecule. Synthetic routes often begin with the piperazine core and sequentially add the two main substituents. One common strategy involves the reaction of 1-(diphenylmethyl)piperazine with a cinnamyl halide (like cinnamyl chloride or bromide) in the presence of a base. figshare.com This reaction directly forms the desired N-cinnamyl bond.

Alternatively, the synthesis can proceed by reacting 1-cinnamylpiperazine with benzhydryl chloride in a basic medium. Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents, offering a greener alternative to alkyl halides. rsc.orgacs.org This method typically uses a metal catalyst to temporarily oxidize an alcohol to an aldehyde, which then reacts with the amine before the "borrowed" hydrogen is returned to complete the reaction. acs.org The Mitsunobu reaction has also been employed, allowing for the N-alkylation of amines with alcohols under mild conditions. thieme-connect.comacs.org

A comparative table of common N-alkylation starting materials is provided below.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Reference |

| 1-(Diphenylmethyl)piperazine | Cinnamyl Chloride/Bromide | Base (e.g., Sodium Carbonate) | figshare.com |

| 1-Cinnamylpiperazine | Benzhydryl Chloride | Basic Medium | |

| Amine (e.g., Piperazine derivative) | Alcohol (e.g., Cinnamyl alcohol) | Metal Catalyst (for Borrowing Hydrogen) | rsc.orgacs.org |

| Amine (e.g., Piperazine derivative) | Alcohol (e.g., Cinnamyl alcohol) | Phosphine Reagent (for Mitsunobu) | thieme-connect.comacs.org |

Olefinic Bond Formation and Reduction Strategies

The formation of the cinnamyl group's double bond is another critical aspect of cinnarizine synthesis. When not introduced via a pre-formed cinnamyl halide or alcohol, the olefinic bond can be created through various olefination reactions. The Wittig reaction is a notable method, which involves reacting a suitable aldehyde with a phosphorus ylide. tandfonline.com For instance, an aldehyde precursor attached to the piperazine ring can be reacted with a benzylphosphonium ylide to generate the cinnamyl moiety. tandfonline.com

Another strategy involves the reduction of a corresponding alkyne. The A3 coupling (alkyne, aldehyde, and amine) reaction can be used to synthesize a propargylamine (B41283) intermediate, which can then be selectively hydrogenated to form the desired allyl amine structure of cinnarizine. acs.org Control over the reduction conditions is crucial to prevent over-reduction to a saturated propyl chain.

Stereoselective Synthesis and Isolation of the (Z)-Isomer

Achieving stereochemical control to favor the (Z)-isomer of cinnarizine is a significant synthetic challenge, as many standard olefination methods tend to favor the thermodynamically more stable (E)-isomer.

Strategies for Preferential (Z)-Isomer Formation

Specific synthetic strategies have been developed to enhance the yield of the (Z)-isomer. The Wittig reaction, for example, can be tuned to favor the (Z)-alkene under salt-free conditions using non-stabilized ylides. A study has demonstrated that the Wittig reaction between the appropriate aldehyde and benzylidenephosphorane can yield a mixture where the (Z)-isomer is predominant, with reported E/Z ratios around 15:85. tandfonline.com

Iron-catalyzed cross-coupling reactions have also been investigated for stereoselective synthesis. By using a (Z)-alkenyl halide, it is possible to retain the stereochemistry during the coupling with a suitable organometallic reagent, providing a pathway to (Z)-cinnarizine. researchgate.net Furthermore, palladium-catalyzed reactions have been developed for the stereoselective synthesis of (Z)- researchgate.netdendralenes, showcasing the potential of metal catalysis in controlling double bond geometry. sioc-journal.cn

Chromatographic Separation Techniques for Stereoisomers

Given that synthetic methods often produce a mixture of (E) and (Z) isomers, effective separation techniques are essential for isolating pure this compound. tandfonline.comrsc.org High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. researchgate.netresearchgate.net Reversed-phase HPLC methods, often using C18 columns, have been developed to separate cinnarizine from its isomers and other impurities. researchgate.netrsc.org The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving good resolution between the stereoisomers. researchgate.netresearchgate.net

Thin-layer chromatography (TLC) is another technique used for the separation and quantification of cinnarizine and its related substances, including isomers. researchgate.net Column chromatography is also a viable method for the preparative separation of (E) and (Z) isomers, particularly during the synthesis process. tandfonline.comrsc.org

Impurity Profiling and Stereoisomeric Purity Assessment in this compound Research

The assessment of impurities is a critical aspect of chemical analysis, ensuring the quality and consistency of this compound. Impurities can arise from starting materials, intermediates, or side reactions during synthesis.

The British Pharmacopoeia lists several potential impurities for cinnarizine, designated as Impurities A through E. rsc.orgnih.gov Impurity A, 1-(diphenylmethyl)piperazine, is a key synthetic precursor and a common process-related impurity. researchgate.netrsc.orgnih.gov Other impurities can include products of over-alkylation or side reactions. For instance, genotoxic impurities such as cinnamyl chloride and benzhydryl chloride, which are reactive alkylating agents used in the synthesis, must be carefully controlled to very low levels. researchgate.net

The stereoisomeric purity, specifically the content of the (E)-isomer in a sample of this compound, is a crucial quality attribute. Analytical methods must be capable of accurately quantifying the amount of the unwanted stereoisomer. epa.gov HPLC and UHPLC methods are commonly validated according to ICH guidelines to be specific, accurate, and precise for the quantification of both cinnarizine and its specified impurities, including the (E)-isomer. researchgate.netresearchgate.net These methods often have low limits of detection (LOD) and quantification (LOQ), allowing for the measurement of trace-level impurities. researchgate.netresearchgate.net

A summary of common impurities and analytical techniques is presented below.

| Impurity Name/Type | Common Source | Analytical Method for Detection | Reference |

| Impurity A (1-(diphenylmethyl)piperazine) | Synthetic Precursor | HPLC, TLC | researchgate.netrsc.orgnih.gov |

| (E)-Cinnarizine | Stereoisomer from Synthesis | HPLC, UHPLC, TLC | tandfonline.comrsc.org |

| Benzhydryl Chloride | Synthetic Reagent | LC-MS/MS | researchgate.net |

| Cinnamyl Chloride | Synthetic Reagent | LC-MS/MS | researchgate.net |

| Benzophenone | Impurity in related compounds | HPLC | rsc.org |

Molecular and Cellular Pharmacology of Z Cinnarizine

Ligand-Receptor Binding and Antagonism Profiles

(Z)-Cinnarizine's therapeutic and side effects are attributed to its ability to bind to and antagonize several key receptors in the central nervous system and peripheral tissues. wikipedia.orgwikidoc.org Its multimodal action involves interactions with histamine (B1213489), dopamine (B1211576), muscarinic acetylcholine, and serotonin (B10506) receptors. researchgate.netnih.gov

Histamine H1 Receptor Interactions

Initially developed as an antihistamine, this compound demonstrates a potent antagonism at histamine H1 receptors. dcchemicals.comnih.gov This action is a primary contributor to its use in managing symptoms of vertigo and motion sickness. researchgate.netnih.gov The binding to H1 receptors is competitive, and like some other first-generation antihistamines, it can induce sedation. nih.govnih.gov The affinity of cinnarizine (B98889) for the H1 receptor is significant, contributing to its classification as an H1 receptor antagonist. nih.govnih.gov

Dopamine D2 Receptor Affinity and Modulation

This compound also displays a notable affinity for dopamine D2 receptors, acting as an antagonist. wikipedia.orgwikidoc.orgnih.gov This antidopaminergic activity is implicated in both its therapeutic effects and certain side effects. wikidoc.orgmedtigo.com Studies have shown that cinnarizine can reduce striatal dopamine D2 receptor binding potential, a finding that explains its potential to induce extrapyramidal symptoms. nih.govresearchgate.net Chronic treatment can lead to a reduction in presynaptic dopamine. wikipedia.orgwikidoc.org The interaction with D2 receptors is a key aspect of its pharmacological profile, contributing to its effects on the central nervous system. nih.govpediatriconcall.com

Serotonin Receptor Subtype (e.g., 5-HT2) Modulation

This compound has been shown to have an antagonistic effect on serotonin 5-HT2 receptors. wikidoc.orgmedtigo.com This interaction contributes to its vasorelaxant properties by blocking receptor-operated calcium channels that are activated by serotonin. fda.gov.ph The modulation of 5-HT2 receptors is part of its broader anti-vasoconstrictive and anti-serotoninergic profile. wikipedia.orgwikidoc.org

Interactive Data Table: Receptor Binding Affinities of this compound

| Receptor | Binding Profile | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |

| Histamine H1 | Antagonist | Potent antagonism is a primary mechanism of action. dcchemicals.comnih.gov | ||

| Dopamine D2 | Antagonist | Affinity for D2 receptors is linked to both therapeutic and adverse effects. wikipedia.orgwikidoc.orgnih.govnih.gov | ||

| Muscarinic Acetylcholine | Antagonist | Contributes to anticholinergic effects. researchgate.netnih.govnih.gov | ||

| Serotonin 5-HT2 | Antagonist | Contributes to anti-vasoconstrictive properties. wikidoc.orgmedtigo.comfda.gov.ph |

Ion Channel Regulatory Mechanisms

A crucial aspect of this compound's pharmacology is its ability to modulate the function of various ion channels, particularly voltage-gated calcium channels. drugbank.com

Voltage-Gated Calcium Channel Inhibition

This compound is classified as a selective antagonist of T-type voltage-operated calcium channels, with a reported inhibitory constant (Ki) value of 22 nM. wikipedia.orgwikidoc.org It also blocks L-type voltage-gated calcium channels. nih.govnih.govpediatriconcall.com This inhibition of calcium influx is tissue-selective and results in anti-vasoconstrictor properties without significantly affecting blood pressure and heart rate. fda.gov.ph The compound preferentially binds to calcium channels in their open state. wikipedia.org In vestibular hair cells, cinnarizine inhibits L-type calcium currents with an IC50 of 1.5 μM. medchemexpress.comnih.gov This action is believed to contribute to its effectiveness in treating vertigo by dampening the over-reactivity of these cells. wikidoc.org The blockade of both L- and T-type calcium channels in vascular smooth muscle cells leads to vasodilation and improved microcirculation. nih.govfda.gov.ph

Interactive Data Table: Ion Channel Inhibition by this compound

| Ion Channel | Type of Inhibition | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Key Findings |

| Voltage-Gated Calcium Channels | Antagonist | 22 nM (T-type) | 1.5 μM (L-type in vestibular hair cells) | Selectively inhibits T-type and L-type channels, leading to vasodilation and reduced vestibular sensitivity. wikipedia.orgwikidoc.orgmedchemexpress.comnih.gov |

T-Type Calcium Channel Subunit Interactions

Pressure-Sensitive Potassium Channel Modulation

Beyond its effects on calcium channels, this compound is a known blocker of pressure-sensitive potassium channels. semanticscholar.orgresearchgate.net This action is particularly relevant in the vestibular system, where such channels can be activated by increases in endolymphatic pressure, a condition associated with vestibular disorders like Meniere's disease. nih.govsemanticscholar.org

In patch-clamp experiments on guinea pig vestibular type-II hair cells, this compound was found to inhibit K⁺ currents induced by rises in hydrostatic pressure. nih.gov The compound employs a dual mechanism to achieve this inhibition:

Reduction of Ca²⁺ Influx : By blocking L-type calcium channels, it reduces the intracellular calcium that can activate Ca²⁺-dependent K⁺ channels. nih.gov

Ca²⁺-Independent Inhibition : this compound also exerts a direct inhibitory effect on the potassium channels that is independent of its actions on calcium influx. nih.gov

Notably, the concentration required for this potassium channel blockade is lower than that needed for significant Ca²⁺ channel blockade. nih.gov This inhibition of pressure-induced potassium currents is abrogated by charybdotoxin, a known blocker of certain potassium channels. nih.gov

Intracellular Signaling Pathway Modulation

Emerging research suggests that the pharmacological profile of this compound may extend to the modulation of key intracellular signaling pathways.

The Phosphoinositide 3-Kinase/Akt (PI3K/AKT) pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgfrontiersin.org There are indications that this compound may influence PI3K/AKT-related pathways, although the precise mechanisms and consequences of this interaction are still under investigation. escholarship.org

Enzyme Activity Regulation

This compound's interactions within the body also involve the regulation of specific enzyme activities, both as a substrate for metabolic enzymes and as a modulator of other enzyme systems.

The compound is primarily metabolized through oxidation by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov Specifically, CYP2D6 is the main enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring, while CYP2B6 is active in the p-hydroxylation of the diphenylmethyl group. nih.gov Other CYP enzymes, including CYP2C9, CYP1A1, and CYP1A2, are involved in N-desalkylation at the piperazine (B1678402) ring. nih.gov

In addition to being a substrate, this compound can regulate the function of other enzymes. In studies using human adrenocortical cells, it was found to reduce the expression of CYP11B2 (aldosterone synthase), leading to decreased aldosterone (B195564) concentration. medchemexpress.comoup.com In a different context, while this compound was identified as an inhibitor of melanogenesis in B16 melanoma cells, it does not act by directly inhibiting the key enzyme tyrosinase. nih.gov

Table 3: this compound and Enzyme Interactions

| Enzyme | Role/Effect of this compound | Source(s) |

|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Primary enzyme for metabolic p-hydroxylation. | mdpi.comnih.gov |

| Cytochrome P450 2B6 (CYP2B6) | Metabolizes this compound via p-hydroxylation. | mdpi.comnih.gov |

| CYP11B2 (Aldosterone Synthase) | Reduces expression in adrenocortical cells. | medchemexpress.comoup.com |

| Tyrosinase | Does not directly inhibit enzyme activity, despite inhibiting melanogenesis. | nih.gov |

Melanogenesis Inhibition Mechanisms

Research into the molecular and cellular pharmacology of this compound has identified its activity as an inhibitor of melanogenesis. Studies conducted on murine B16 melanoma cells have demonstrated that cinnarizine inhibits melanin (B1238610) synthesis in a dose-dependent manner when applied at non-cytotoxic concentrations. nih.govnih.gov This inhibitory effect has been observed in cells where melanogenesis was artificially stimulated, indicating that cinnarizine interferes with the melanin production pathway. nih.govresearchgate.net

A pivotal finding in the investigation of this compound's mechanism is that it does not function as a direct inhibitor of tyrosinase. nih.govpsu.edu Tyrosinase is the rate-limiting enzyme in the melanogenesis cascade, responsible for catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. nih.gov While many depigmenting agents, such as kojic acid, exert their effects by directly binding to and inhibiting this enzyme, experiments have shown that cinnarizine does not reduce tyrosinase activity in cell-free enzymatic assays. nih.gov This indicates that its anti-melanogenic effect occurs through a different molecular mechanism. nih.govpsu.edu

The process of melanogenesis is regulated by complex signaling pathways. A primary pathway involves the activation of the melanocortin 1 receptor (MC1R) by stimuli like the α-melanocyte stimulating hormone (α-MSH). nih.govresearchgate.net This activation triggers a cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and the microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). nih.govmedicaljournals.seimrpress.com

In experimental models using B16 cells, melanogenesis was stimulated using 3-isobutyl-1-methylxanthine (B1674149) (IBMX), an agent that increases intracellular cAMP levels. nih.gov Treatment with this compound significantly counteracted this effect, reducing the melanin content in the stimulated cells. nih.govresearchgate.net While this suggests that cinnarizine acts downstream of cAMP elevation, the precise molecular target within the signaling cascade has not been definitively identified, and further research is needed to fully elucidate the detailed mechanism. nih.govpsu.edu

Research Findings on this compound's Effect on Melanin Content

The following table summarizes the dose-dependent inhibitory effect of this compound on melanin content in IBMX-stimulated B16 melanoma cells. The data is derived from spectrometric analysis of cellular melanin levels following treatment. researchgate.net

| This compound Concentration (µM) | Relative Melanin Content (%) vs. IBMX-Stimulated Control |

|---|---|

| 0 (Control) | 100% |

| 5 | ~80% |

| 10 | ~65% |

| 20 | ~55% |

Preclinical Investigations into Z Cinnarizine Biological Activities

In Vitro Cellular and Tissue-Based Studies

Vascular Smooth Muscle Cell Contractility Studies

(Z)-Cinnarizine has been shown to inhibit the contraction of vascular smooth muscle cells (VSMCs). drugbank.comnih.gov The contraction of these cells is a primary function that regulates blood vessel diameter, thereby controlling blood flow and pressure. genome.jp This process is heavily dependent on an increase in cytosolic calcium concentration ([Ca2+]c), which initiates a cascade leading to muscle contraction. genome.jp

The primary mechanism by which this compound exerts its effect is through the blockade of voltage-gated calcium channels, specifically L-type and T-type channels. drugbank.comnih.gov By blocking these channels, it prevents the influx of calcium into the VSMCs, leading to vasorelaxation. drugbank.comnih.gov Research has indicated that this compound preferentially binds to these calcium channels when they are in an open state. wikipedia.org Studies on isolated rabbit mesenteric arteries have demonstrated the inhibitory effect of cinnarizine (B98889) on contractions induced by calcium. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition of smooth muscle contraction has been reported to be 60 µM. wikipedia.org

Adrenocortical Cell Aldosterone (B195564) Secretion Regulation

The adrenal cortex, specifically the zona glomerulosa cells, is responsible for secreting the mineralocorticoid aldosterone, a key regulator of ion homeostasis and blood pressure. jci.org Aldosterone synthesis and secretion are stimulated by increases in intracellular calcium. jci.org this compound has been investigated for its potential to modulate this process.

In a study using the human adrenocortical cell line HAC15, this compound was shown to reduce angiotensin II-stimulated aldosterone secretion. nih.govoup.com This effect is attributed to its role as a ligand for the Cav1.3 L-type calcium channel, which is involved in aldosterone production. nih.gov However, its efficacy was found to be less than that of the nonselective calcium channel blocker, nifedipine, at maximum soluble concentrations. nih.govoup.com

| Compound | Concentration | Effect on Aldosterone Secretion (Fold Change) | Effect on CYP11B2 Expression (Fold Change) | Cell Line |

| This compound | 30 µM | -0.47 ± 0.05 | -0.56 ± 0.07 | HAC15 |

| Nifedipine | 100 µM | -0.59 ± 0.05 | -0.78 ± 0.07 | HAC15 |

This table is interactive. You can filter and sort the data.

Data sourced from a study on angiotensin II-stimulated HAC15 cells. nih.govoup.com

Effects on Red Blood Cell Rheology and Deformability

The ability of red blood cells (RBCs) to deform is crucial for their passage through narrow capillaries and for maintaining normal blood viscosity. bibliotekanauki.pl Reduced deformability can impair microcirculation. nih.gov this compound has been shown to positively influence RBC rheology.

The compound is believed to enhance the flexibility and deformability of RBCs by inhibiting the entry of calcium into them. wikipedia.orgnih.gov An increase in intracellular calcium is associated with structural changes in the RBC membrane and a decrease in deformability. bibliotekanauki.plnih.gov By blocking this calcium influx, particularly in ischemic conditions, this compound helps maintain the elasticity of the cell wall, making the blood less viscous and improving its flow characteristics. wikipedia.orgnih.gov This allows blood to more effectively travel through constricted vessels to deliver oxygen to tissues. wikipedia.org

Vestibular Sensory Hair Cell Function Modulation

Vestibular hair cells are the mechanoreceptors in the inner ear responsible for detecting head motion and maintaining balance. hearinghealthfoundation.orgfrontiersin.orgnih.gov The loss of these cells can lead to significant balance disorders. hearinghealthfoundation.org this compound's therapeutic effects in treating vertigo are thought to be linked to its actions on these cells.

The proposed mechanism involves the inhibition of calcium currents in voltage-gated channels within the type II vestibular hair cells. wikipedia.org By modulating the influx of calcium, this compound interferes with the signal transmission between the vestibular apparatus of the inner ear and the brain regions responsible for processing these signals, such as the vomiting center in the hypothalamus. drugbank.com This inhibition of vestibular system stimulation helps to alleviate symptoms of vertigo. drugbank.comnih.gov

Modulation of Inflammatory and Oxidative Stress Markers in Cellular Systems

Preclinical studies have indicated that this compound possesses anti-inflammatory and antioxidant properties. In a rat model of carrageenan-induced inflammation, this compound demonstrated an ability to suppress inflammation. nih.gov This effect was associated with the inhibition of the PI3K/AKT signaling pathway and a reduction in inflammatory mediators. nih.gov

In a separate study on experimentally-induced bronchial asthma in rats, this compound administration led to a significant restoration of levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-5 (IL-5) in lung tissue. nih.gov It also normalized oxidative and nitrosative stress markers, including glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) in lung tissue. nih.gov These findings suggest that this compound can modulate inflammatory and oxidative stress responses at a cellular level. nih.govresearchgate.net

| Marker | Biological System | Effect of this compound |

| TNF-α | Rat Lung Tissue (Asthma Model) | Significant restoration to normal levels |

| IL-5 | Rat Lung Tissue (Asthma Model) | Significant restoration to normal levels |

| GSH | Rat Lung Tissue (Asthma Model) | Significant restoration to normal levels |

| SOD | Rat Lung Tissue (Asthma Model) | Significant restoration to normal levels |

This table is interactive. You can filter and sort the data.

Data from a study on ovalbumin-induced bronchial asthma in rats. nih.gov

Cytotoxicity Assessment in Preclinical Cell Models

The evaluation of cytotoxicity is a fundamental step in preclinical drug assessment to determine a compound's potential for causing cell damage. lnhlifesciences.org Studies on this compound have been conducted to establish its cytotoxic profile in various cell models.

One study evaluated the cytotoxicity of several pharmaceutical compounds, including this compound, against isolated adipose tissue-derived mesenchymal stem cells (ADMSCs) using an MTT assay. nih.gov The results indicated that there was no significant difference in cell viability at concentrations up to 10 µg/ml. nih.gov Another study noted that neither cinnarizine nor another tested compound, clofazimine, showed a cytotoxic effect on J774 cells at the assayed concentrations. These preclinical assessments are crucial for identifying the concentration range at which the compound can be studied for its biological effects without inducing significant cell death.

Animal Model Research Focusing on Mechanistic Insights

Animal studies are crucial for elucidating the specific biological actions of this compound. Research has delved into its effects on physiological systems and metabolic pathways. A study on Swiss albino mice investigated the acute oral and dermal toxicity of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives. The results indicated that these compounds did not produce significant toxicity or mortality at high doses, suggesting a favorable profile for potential therapeutic use. innovareacademics.in

Cinnarizine is recognized for its ability to promote cerebral blood flow, making it useful for conditions like cerebral arteriosclerosis and post-traumatic cerebral symptoms. scielo.brscielo.br Its vasodilatory effect is a key aspect of its mechanism. nih.gov An experimental study on rabbits using local cerebral rheography compared the effects of Cinnarizine and an analogue, As2, on cerebral circulation. nih.gov The findings suggested that both compounds induced dilatation of cerebral blood vessels. nih.gov However, a notable difference was observed in the onset of their maximum effect, with the Cinnarizine analogue acting faster. nih.gov

Animal studies have also shown that Cinnarizine can improve deficient microcirculation by increasing the deformability of erythrocytes and reducing blood viscosity. fda.gov.ph In a study on rats with transient global cerebral ischemia, Cinnarizine helped improve functional abnormalities, although it did not prevent neuronal damage as effectively as its derivative, flunarizine. wikipedia.org

Cinnarizine is widely used for vestibular disorders due to its ability to inhibit the stimulation of the vestibular system, which suppresses nystagmus and other autonomic disturbances. fda.gov.phresearchgate.net Its mechanism is believed to involve the reduction of vestibular hair cell activity, which transmits movement signals to the brain. walshmedicalmedia.comwalshmedicalmedia.com This action helps resolve the sensory conflict between the vestibular and visual systems that leads to motion sickness. wikipedia.orgwalshmedicalmedia.com

Animal studies have been pivotal in understanding these effects. Research indicates that cinnarizine acts predominantly on the peripheral vestibular system. mims.com It functions as a vestibular sedative by inhibiting calcium influx into the vestibular sensory cells. mims.comajantapharma.com.ph More recent evidence from animal models suggests that at pharmacologically relevant concentrations, cinnarizine's anti-vertigo effect may stem from its inhibition of pressure-activated potassium (K+) currents in vestibular hair cells, rather than solely from blocking calcium channels. wikipedia.orgnih.govnih.gov Animal studies have also demonstrated a direct link between motion sickness and histamine (B1213489) metabolism, with increased histamine levels observed in the inner ear and brain after excessive motion. nih.gov Cinnarizine, as an H1-antihistamine, counteracts this. wikipedia.org

Biochemical and genetic profiling in animal disease models helps to uncover the molecular mechanisms underlying a drug's effects. Epigenetic studies, which analyze heritable changes that don't involve alterations to the DNA sequence, are increasingly used to understand how environmental factors and drugs influence gene expression and phenotypes in animals. animbiosci.org Techniques like DNA profiling and genotyping with SNP (Single Nucleotide Polymorphism) markers allow for detailed analysis of genetic relationships and variations. americanbrahman.org Such genetic research in animal models involves comparing the DNA of affected animals with healthy ones to identify genes associated with specific conditions. uu.nl

In a rat model of brain ischemia/reperfusion injury, Cinnarizine administration led to a significant restoration of reduced brain glutathione (GSH), an important antioxidant. ekb.eg This suggests an antioxidant effect, possibly by concentrating in the lipid bilayer of cell membranes and protecting phospholipids. ekb.eg Another study in Wistar rats investigated the effects of Cinnarizine on oxidative stress markers. walshmedicalmedia.com The results showed that at certain doses, Cinnarizine could increase levels of Superoxide Dismutase (SOD), an antioxidant enzyme, and decrease levels of Malondialdehyde (MDA), a marker of lipid peroxidation. walshmedicalmedia.com In a schistosomiasis-infected mouse model, Cinnarizine significantly reduced the total worm burden and the number of eggs in the liver and intestines, outperforming the standard drug Praziquantel in early infection. cambridge.org

Table 1: Effects of Cinnarizine on Biochemical Markers in Rat Brain Ischemia Model This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Ischemic Control Group | Cinnarizine-Treated Group | Outcome of Treatment |

|---|---|---|---|

| Brain SOD (u/g) | Significantly Reduced | 55.8 ± 7.7 | Restoration towards normal levels |

| Brain GSH (μmol/g) | Significantly Reduced | 40.1 ± 16.5 | Restoration towards normal levels |

| Brain MDA | Significantly Increased | No significant effect | Did not affect this marker |

| Serum NO | Significantly Increased | No significant effect | Did not affect this marker |

Source: Data derived from a study on experimental brain ischemia. ekb.eg

The metabolism of Cinnarizine primarily occurs in the liver, involving hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) system. mims.comajantapharma.com.ph Animal and in vitro studies using human liver microsomes are essential for identifying the specific enzymes involved and the metabolic pathways.

Studies have shown that Cinnarizine is extensively metabolized through processes like ring hydroxylation and N-desalkylation. mims.comajantapharma.com.ph Research using microsomes from B-lymphoblastoid cell lines expressing human CYP enzymes identified the specific roles of different isozymes. nih.govresearchgate.net

Key findings from these studies indicate:

CYP2D6 is the primary enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring of Cinnarizine. nih.govnih.govresearchgate.netjst.go.jp

CYP2B6 is involved in the p-hydroxylation of the diphenylmethyl group. nih.govnih.gov

CYP2C9 , along with CYP1A1, CYP1A2, and/or CYP2A6 , participates in the N-desalkylation at the piperazine (B1678402) ring. nih.govnih.gov

Other enzymes like CYP2C8, CYP2C19, CYP2E1, or CYP3A4 did not show significant metabolic activity under the experimental conditions. nih.gov

The metabolism of Cinnarizine can show species differences. For example, studies comparing rat and human liver microsomes have revealed variations in the enantioselective metabolism of certain drugs, highlighting the importance of using relevant models for predicting human pharmacokinetics. researchgate.net

Table 2: Cytochrome P450 Isozymes Involved in Cinnarizine Metabolism This table is interactive. You can sort the data by clicking on the column headers.

| CYP Isozyme | Metabolic Reaction | Role |

|---|---|---|

| CYP2D6 | p-hydroxylation of cinnamyl phenyl ring | Primary Pathway nih.govnih.govjst.go.jpmdpi.com |

| CYP2B6 | p-hydroxylation of diphenylmethyl group | Contributory Pathway nih.govnih.gov |

| CYP2C9 | N-desalkylation of piperazine ring | Contributory Pathway nih.govnih.gov |

| CYP1A1/1A2/2A6 | N-desalkylation of piperazine ring | Contributory Pathway nih.govnih.gov |

Source: Data derived from in vitro metabolism studies. nih.govnih.govjst.go.jpmdpi.com

Analytical and Characterization Techniques for Z Cinnarizine Research

Spectrophotometric Quantification Methods

Spectrophotometry provides a simple, rapid, and cost-effective means for the quantitative determination of cinnarizine (B98889). researchgate.netcu.edu.eg These methods are often employed in pharmaceutical formulations and can be adapted for various analytical challenges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of (Z)-Cinnarizine. The method is based on the principle of light absorption by the molecule in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsjournal.com For this compound, the maximum absorbance (λmax) is typically observed around 253 nm. sphinxsai.com This allows for its direct quantification in various solvents, with methanol (B129727) being a common choice for preparing stock solutions. sphinxsai.com The technique follows Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Research has demonstrated the utility of UV-Vis spectroscopy for the simultaneous determination of cinnarizine and other drugs, such as domperidone (B1670879), in combined dosage forms. sphinxsai.com In such cases, specific wavelengths are chosen where the individual compounds exhibit maximum absorbance. sphinxsai.com For instance, in a binary mixture with domperidone, cinnarizine is quantified at 253 nm, while domperidone is measured at 284 nm. sphinxsai.com The method has been validated according to International Conference on Harmonisation (ICH) guidelines, confirming its linearity, accuracy, and precision for routine quality control. sphinxsai.comiajpr.com

| Parameter | Value | Reference |

| λmax | 253 nm | sphinxsai.com |

| Solvent | Methanol, 0.1N HCl | sphinxsai.comiajpr.com |

| Linearity Range | 4-12 µg/ml, 5-30 µg/ml | sphinxsai.comiajpr.com |

| Correlation Coefficient (r²) | 0.997 | iajpr.com |

Derivative Spectrophotometry

To enhance the specificity and resolve overlapping spectra in multi-component analysis, derivative spectrophotometry is employed. This technique involves calculating the first, second, or higher-order derivatives of the absorption spectrum. researchgate.net For the analysis of cinnarizine in the presence of other compounds, first-derivative spectrophotometry has proven effective. For example, in a mixture with domperidone, the peak amplitude of the first derivative spectra at 257 nm can be used to quantify cinnarizine, while domperidone is measured at 302 nm. researchgate.net This method allows for the determination of each component at the zero-crossing point of the other, thereby eliminating interference. researchgate.net

The application of derivative spectrophotometry has been validated for linearity within specific concentration ranges, demonstrating its suitability for the analysis of pharmaceutical preparations. researchgate.net

| Parameter | Cinnarizine | Domperidone | Reference |

| Derivative Order | First | First | researchgate.net |

| Analytical Wavelength | 257 nm | 302 nm | researchgate.net |

| Linearity Range | 5–25 µgml−1 | 2.5–30.0 µgml−1 | researchgate.net |

Dual Wavelength and Constant Multiplication Methods

Dual wavelength and constant multiplication methods are advanced spectrophotometric techniques used to analyze binary mixtures where the spectra of the two components overlap. eg.netresearchgate.net The dual-wavelength method relies on selecting two wavelengths where the absorbance difference is directly proportional to the concentration of one component, while the other component shows zero absorbance difference. eg.net For the determination of cinnarizine in the presence of its impurity, 1-(diphenylmethyl) piperazine (B1678402) (DPP), specific wavelengths of 247.7 nm and 257.3 nm have been utilized. eg.net

The constant multiplication method is another approach that can be used in conjunction with ratio subtraction techniques to resolve complex mixtures. eg.netresearchgate.net This method involves dividing the spectrum of the mixture by the spectrum of a known concentration of one of the components (the divisor) to obtain a ratio spectrum. scispace.com By manipulating this ratio spectrum, the concentration of the other component can be determined. scispace.com These methods have been successfully applied to the analysis of cinnarizine in ternary mixtures, demonstrating their utility in complex sample matrices. eg.net

| Method | Wavelengths for Cinnarizine | Linearity Range for Cinnarizine | Reference |

| Dual Wavelength | 247.7 nm and 257.3 nm | 3.0–30.0 mg/ml | eg.net |

| Constant Multiplication | Not applicable (uses ratio spectra) | 3.0–30.0 mg/ml | researchgate.net |

Chromatographic Separation and Identification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its related substances, including isomers and metabolites. researchgate.netnih.gov These methods offer high resolution and sensitivity, making them indispensable for detailed analytical studies.

High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, particularly for separating it from its geometric isomer and other impurities. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov

A key application of HPLC is the simultaneous quantification of cinnarizine, its specified impurities, and degradation products. researchgate.net Gradient elution is often necessary to achieve optimal separation of all components within a reasonable time frame. researchgate.netnih.gov For instance, a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) is frequently used. researchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength where cinnarizine exhibits strong absorbance, such as 230 nm or 254 nm. researchgate.netnih.gov The method's specificity allows for the accurate determination of this compound even in the presence of its (E)-isomer and other related substances. researchgate.netfigshare.com

| Parameter | Value | Reference |

| Column | Ascentis Express C18 (150mm, 4.6mm, 2.7µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and 0.05% acetic acid in 10mM ammonium acetate (B1210297) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 230 nm | researchgate.net |

| Retention Time (Cinnarizine) | Varies with method (e.g., ~5.25 min) | researchgate.net |

| Linearity Range | 20-200 µg/mL | researchgate.net |

Gas Chromatography (GC) for Volatile Metabolites (General academic inclusion)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com While this compound itself is not highly volatile, GC can be employed for the determination of its volatile metabolites after appropriate sample preparation, such as derivatization to increase volatility. nih.govnih.gov A sensitive GC method has been developed for the determination of cinnarizine in biological samples like plasma and urine. nih.gov This typically involves extraction of the drug from the biological matrix, followed by analysis using a GC system equipped with a specific detector, such as a nitrogen-selective thermionic specific detector, which offers high sensitivity. nih.gov

GC-Mass Spectrometry (GC-MS) is a particularly powerful combination that provides both chromatographic separation and mass-based identification of the metabolites, aiding in their structural elucidation. nih.govajol.info This is crucial for understanding the metabolic pathways of this compound in the body. The analysis of volatile organic compounds (VOCs) produced as metabolites can provide insights into the biotransformation of the parent drug. mdpi.com

| Technique | Application for Cinnarizine | Detector | Reference |

| Gas Chromatography (GC) | Determination in biological fluids (plasma, urine) | Nitrogen-selective thermionic specific detector | nih.gov |

| GC-Mass Spectrometry (GC-MS) | Identification of volatile metabolites | Mass Spectrometer | nih.govajol.info |

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Advanced spectroscopic methods are indispensable for the detailed characterization of this compound, moving beyond simple identification to provide in-depth information about its molecular structure, functional groups, and transformations.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scielo.br For this compound, the IR spectrum provides a unique fingerprint, allowing for its differentiation from other related substances and its trans-isomer, particularly in the fingerprint region. The analysis helps confirm the presence of key structural components. scielo.br

Key functional group vibrations for Cinnarizine are identified through IR spectroscopy. scielo.brresearchgate.net Although specific spectra for the pure (Z)-isomer are not widely published, the expected characteristic absorption bands can be inferred from the known structure of Cinnarizine.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2800 | Aliphatic C-H (Piperazine ring) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1650 (weak) | Alkene C=C | Stretching |

This table is generated based on general principles of IR spectroscopy and data for the Cinnarizine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity and spatial arrangement of atoms. researchgate.netipb.pt

The differentiation between the (Z) and (E) isomers of Cinnarizine is achievable through NMR. The protons and carbons around the C=C double bond exhibit distinct chemical shifts and coupling constants depending on their cis or trans configuration. For instance, the coupling constant (³J) between the vinylic protons is typically smaller for the (Z)-isomer (cis) compared to the (E)-isomer (trans). ipb.pt A study on related compounds showed that ³J values of 2-6 Hz are characteristic of a cis-configuration, while values of 8-12 Hz indicate a trans-configuration. ipb.pt

Table 2: Representative ¹H and ¹³C NMR Data for Cinnarizine Isomers

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.20 - 7.50 (m) | 126.0 - 143.0 |

| Benzhydryl CH | ~4.25 (s) | ~75.0 |

| Vinylic Protons (CH=CH) | 6.10 - 6.60 (m) | 128.0 - 132.0 |

| Piperazine CH₂ | 2.40 - 2.60 (m) | ~53.0 |

Note: This table presents generalized data for the Cinnarizine structure. Specific shifts and coupling constants for the (Z)-isomer would require dedicated experimental analysis.

Mass Spectrometry (MS) is a critical technique for identifying metabolites of Cinnarizine by determining the mass-to-charge ratio (m/z) of the parent drug and its biotransformation products. When coupled with chromatographic techniques like LC-MS/MS, it allows for the separation and sensitive detection of metabolites in complex biological matrices. medcraveonline.comijpsr.com

The fragmentation pattern of Cinnarizine in MS provides structural information. Common fragmentation involves the cleavage of the piperazine ring and the loss of the diphenylmethyl or cinnamyl groups. The major fragment ions typically observed for Cinnarizine (precursor ion [M+H]⁺ at m/z 369) are at m/z 201 and m/z 167. nih.gov

Human metabolites of Cinnarizine that have been identified include products of hydroxylation and N-dealkylation. nih.gov

Table 3: Known Metabolites and Fragments of Cinnarizine

| Compound/Fragment | Mass-to-Charge Ratio (m/z) | Identification |

|---|---|---|

| Cinnarizine [M+H]⁺ | 369.23 | Parent Drug |

| Diphenylmethyl fragment | 167.13 | Fragment Ion |

| Cinnamylpiperazine fragment | 201.10 | Fragment Ion |

| 1-Benzhydrylpiperazine | Not specified | Metabolite |

Source: Data compiled from PubChem and other analytical studies. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General academic inclusion)

X-ray Crystallography and Polymorphism Research

X-ray crystallography provides definitive information on the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and conformation. This technique is essential for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. core.ac.uk Different polymorphs can have different physicochemical properties.

Research into the solid-state properties of Cinnarizine has primarily focused on the stable (E)-isomer, which melts at approximately 118–122 °C. scielo.br Studies have explored the formation of different salt forms and cocrystals to modify its properties, which can also lead to different polymorphic forms. researchgate.netresearchgate.net While the stable crystalline form of Cinnarizine is well-characterized, obtaining single crystals of the less stable (Z)-isomer for X-ray diffraction analysis is challenging. acs.orgosti.gov The study of polymorphism is crucial as different forms can arise during synthesis or storage, and even minor changes to a molecule's composition can alter its polymorphic behavior. researchgate.net

Table 4: Crystal Data for (E)-Cinnarizine (as a reference)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.51 |

| b (Å) | 5.86 |

| c (Å) | 22.45 |

Bioanalytical Method Development for Preclinical Samples

Developing robust bioanalytical methods is essential for quantifying this compound in preclinical samples like plasma and tissues to support pharmacokinetic studies. nih.gov These methods must be sensitive, specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques used. medcraveonline.commdpi.com

A key challenge in the bioanalysis of Cinnarizine is the separation of the (Z) and (E) isomers. tandfonline.com Specific chromatographic conditions are required to achieve resolution. Several HPLC methods have been developed for the quantification of Cinnarizine in various matrices. researchgate.netrsc.orgresearchgate.net A validated LC-MS/MS method for Cinnarizine in human plasma utilized a C18 column with a mobile phase of methanol and ammonium acetate buffer, achieving a lower limit of quantification (LLOQ) of 0.4 ng/mL. ijpsr.com For preclinical studies in rats, an RP-HPLC method was developed to simultaneously measure Cinnarizine and another compound in plasma, with an LLOQ of 5 ng/mL for Cinnarizine. mdpi.com

Table 5: Example of a Validated Bioanalytical HPLC Method for Cinnarizine

| Parameter | Condition |

|---|---|

| Technique | RP-HPLC with UV Detection |

| Column | C18 Sunfire™ (5 µm, 250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:Methanol (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Sample Preparation | Protein Precipitation |

| LLOQ in Rat Plasma | 5 ng/mL |

Source: This table summarizes a method developed for the simultaneous estimation of Cinnarizine and Domperidone in rat plasma. mdpi.com

Computational and Theoretical Research on Z Cinnarizine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaimspress.com It is a powerful tool for understanding the electronic properties and reactivity of molecules like cinnarizine (B98889).

A recent study utilized DFT modeling to analyze the electrostatic potential across the cinnarizine molecule. researchgate.net This type of analysis provides insights into regions of the molecule that are electron-rich or electron-poor, which is crucial for identifying potential sites for receptor binding and chemical reactions. researchgate.netnih.gov By calculating the electronic structure, DFT can help to explain the molecule's stability, reactivity, and the nature of its interactions with biological targets at a fundamental electronic level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. ijnrd.org This is achieved by developing mathematical models that relate molecular descriptors (physicochemical properties) to the activity of the compounds. nih.gov

In the context of drug design, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent and selective analogs. For a series of compounds, various descriptors such as electronic, steric, and lipophilic properties are calculated and correlated with their biological activities. ijnrd.org While specific QSAR models for (Z)-Cinnarizine are not detailed in the provided results, the general academic application of QSAR would involve building models for a series of cinnarizine analogs to understand which structural features are critical for their activity at targets like calcium channels or other receptors. nih.gov These models can then be used to virtually screen libraries of compounds to identify new potential drug candidates. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pitt.edu This technique provides a dynamic view of the interaction between a ligand like this compound and its protein target, complementing the static picture provided by molecular docking.

MD simulations have been employed to confirm the stability of the complex formed between cinnarizine and the C2 domain of Protein Kinase C (PKC). worldscientific.comnih.gov These simulations were conducted at various temperatures, demonstrating that cinnarizine remains securely bound within the C2 domain, forming a stable complex. worldscientific.comnih.gov In another application, MD simulations were used to study the passage of a liposome (B1194612) containing cinnarizine through the blood-brain barrier by modeling the liposome's structure between two cell membranes. researchgate.net This illustrates the utility of MD in understanding not just the direct interaction with a target protein but also the broader behavior of drug delivery systems in a biological environment. chemrxiv.org

Future Directions and Emerging Research Avenues for Z Cinnarizine

Discovery of Novel Molecular Targets and Signaling Pathways

While cinnarizine (B98889) is classically known as a calcium channel blocker and H1-histamine receptor antagonist, recent and ongoing research is uncovering novel molecular targets and signaling pathways that could redefine its therapeutic potential. uqam.canih.govmedcraveonline.comwikipedia.orgnih.gov A significant future direction lies in elucidating whether (Z)-Cinnarizine interacts differently with these newly identified targets compared to its (E)-counterpart.

Recent investigations have identified piperazine-class drugs, including cinnarizine, as novel inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This was confirmed by observing the dose-dependent inhibition of the downstream target, pS6K. ontosight.ai Furthermore, a 2025 clinical study is investigating cinnarizine as a putative inhibitor of Cav1.3 calcium channels in the context of primary aldosteronism. oup.comclinicaltrials.eu In vitro experiments supporting this research showed that cinnarizine treatment of adrenocortical cells led to a dose-dependent reduction in the expression of CYP11B2, the gene for aldosterone (B195564) synthase, and a corresponding decrease in aldosterone concentrations. oup.com

More recent evidence also challenges the classical understanding of its action in the vestibular system, suggesting that at pharmacologically relevant concentrations, cinnarizine's effect may be due to the inhibition of potassium (K+) currents in vestibular hair cells rather than calcium channel blockade. wikipedia.org These findings open up new research questions about the specific contributions of each stereoisomer to these effects.

| Novel Target/Pathway | Associated Condition/System | Observed Effect of Cinnarizine | Key Research Findings |

| mTORC1 Pathway | Cancer, Glioblastoma | Inhibition of mTORC1 downstream target pS6K. | Piperazine (B1678402) compounds identified as novel mTORC1-specific inhibitors. ontosight.ai |

| Cav1.3 / CYP11B2 | Primary Aldosteronism | Reduction in CYP11B2 expression and aldosterone secretion in vitro. oup.com | Cinnarizine is being investigated as a potential Cav1.3 inhibitor for lowering aldosterone. oup.comclinicaltrials.eu |

| Potassium (K+) Channels | Vestibular System | Inhibition of potassium currents in vestibular hair cells. | Proposed as a primary mechanism for vertigo relief over calcium channel blockade at therapeutic doses. wikipedia.org |

| Melanogenesis | Melanoma | Inhibitory activity on melanogenesis. | Identified through a drug repurposing study using omics data. nih.gov |

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of geometrically pure isomers of cinnarizine is critical for investigating their differential biological activities. Commercially, cinnarizine is the (E)-isomer, and its (Z)-isomer is often considered an impurity. ontosight.ai Future research depends on the development of robust, highly stereoselective synthetic methods to produce this compound in sufficient purity and quantity for pharmacological studies.

One successful approach has been the use of the Wittig reaction. A synthetic method was developed that produces (E)- and (Z)-isomers of 1-benzhydryl-4-cinnamylpiperazines, with the ratio of E/Z isomers being approximately 15:85, heavily favoring the desired (Z)-isomer. biorxiv.org This method involves the hydrolysis of an intermediate, 1-benzhydryl-4-(2,2-dimethoxyethyl)piperazine, to its corresponding aldehyde, which then undergoes the Wittig reaction to yield the (Z)-isomer. biorxiv.org

Another promising avenue is the use of iron-catalyzed cross-coupling reactions. Methodologies have been developed for the synthesis of cinnarizine using an iron-catalyzed cross-coupling of a Grignard reagent with a stereochemically pure chloropropene derivative. ontosight.ai While this specific study focused on the (E)-isomer, the general principle of using stereochemically pure precursors in such catalytic systems is a viable strategy for producing the (Z)-isomer. ontosight.aimdpi.com

Advancements in Isomer-Specific Analytical Techniques

A significant hurdle in the study of this compound is the analytical challenge of separating and quantifying the individual (E) and (Z) stereoisomers. Standard analytical methods, such as High-Performance Liquid Chromatography (HPLC), have reported difficulties in achieving baseline separation of the isomers. biorxiv.org The development of advanced, isomer-specific analytical techniques is therefore a crucial area of future research.

Current methods like RP-HPLC and TLC-densitometry have been validated for quantifying cinnarizine in the presence of its impurities or other active pharmaceutical ingredients. researchgate.neteurekaselect.com For instance, a detailed RP-HPLC method can simultaneously quantify cinnarizine, five of its specified impurities, and two degradation products. frontiersin.org However, the specific and reliable separation of the geometric isomers remains a challenge.

Future advancements may come from the application of chemometric approaches to analytical chemistry. Techniques such as multivariate curve resolution-alternating least squares (MCR-ALS) are designed to resolve overlapping peaks in complex chromatograms. researchgate.net The application of MCR-ALS to LC-MS datasets from mixtures of (Z)- and (E)-Cinnarizine could provide a path to deconvolve their signals and allow for accurate quantification, even without perfect chromatographic separation.

Integration of Omics Technologies in Preclinical Mechanistic Studies

Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of drug action and are poised to play a significant role in future this compound research. uqam.cabiorxiv.orgresearchgate.netnih.gov These approaches can uncover complex biological relationships and provide mechanistic insights that are unattainable with traditional methods.

Concrete examples of the application of omics to cinnarizine research are already emerging:

Drug Repurposing: A wide-ranging study using GWAS, PheWAS, transcriptomics, and metabolomics data identified cinnarizine as having melanogenesis inhibitory activity, suggesting its potential repurposing for melanoma. nih.gov

Pharmacogenomics: In the context of spaceflight, transcriptomic and proteomic data have been used to study changes in drug-gene interactions for a panel of medications, including cinnarizine, to better understand pharmaceutical efficacy in microgravity. biorxiv.org

Mechanistic Insight: In a recent study on primary aldosteronism, RNA sequencing was employed on adrenocortical cells to confirm that cinnarizine treatment reduces the expression of the CYP11B2 gene, providing a clear transcriptomic link to its observed effect of lowering aldosterone secretion. oup.com

Future preclinical studies should aim to use these technologies to compare the effects of pure (Z)- and (E)-Cinnarizine isomers. A differential proteomics or metabolomics analysis of cells or tissues treated with each isomer could reveal unique protein expression or metabolic fingerprints, thereby identifying isomer-specific pathways and off-target effects.

Exploration of Differential Biological Activities of Cinnarizine Stereoisomers

The most fundamental future research direction for this compound is the systematic exploration of its biological activity in comparison to the well-characterized (E)-isomer. Currently, there is a significant knowledge gap in this area. The (Z)-isomer is officially recognized as "Cinnarizine Impurity B" by the European Pharmacopoeia, which highlights its current status as a substance to be limited in formulations rather than one of therapeutic interest. ontosight.ai

Furthermore, the (Z)-isomer (or cis) has been reported to be highly unstable, with the trans ((E)) isomer being the predominant and more stable product. This instability presents a significant challenge to its isolation and study, and likely contributes to the dearth of pharmacological data.

Future research must therefore address two key challenges: first, the development of synthetic and analytical methods (as described in sections 7.2 and 7.3) to obtain and work with the pure, stable (Z)-isomer. Second, conducting head-to-head preclinical studies to compare the isomers. One study has already shown a differential activity of a cinnarizine derivative, noting that while cinnarizine itself was inactive against certain microorganisms, its isoxazolidine (B1194047) cycloadducts demonstrated high activity. This provides a precedent for how structural modifications, including stereochemistry, can dramatically alter biological effects. A thorough investigation is needed to determine if this compound possesses a unique and potentially advantageous pharmacological profile—for instance, higher potency at a novel target like mTORC1 or Cav1.3, or a different side-effect profile—that would justify its development as a therapeutic agent in its own right.

Q & A

Q. How should researchers design studies to elucidate this compound's mechanism of action at the molecular level?

- Methodological Answer : Combine target-based assays (e.g., receptor binding studies) with transcriptomic or proteomic profiling. Use CRISPR-Cas9 knockout models to identify critical pathways. Validate findings with immunohistochemistry or Western blotting .

Tables: Key Parameters in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.